molecular formula C14H18O4 B1249323 Isopentyl caffeate

Isopentyl caffeate

Cat. No. B1249323
M. Wt: 250.29 g/mol
InChI Key: ARDWPGKUNNUACS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentyl caffeate is a natural product found in Propolis with data available.

Scientific Research Applications

Antileishmanial Activity

Isopentyl caffeate (ICaf) has shown promising results against Leishmania in scientific studies. A study developed an inclusion complex of ICaf in β-cyclodextrin to improve its solubility and bioavailability. This complex demonstrated marked improvement in ICaf solubility and exhibited significant antileishmanial activity, highlighting its potential for treating visceral and cutaneous leishmaniases (Marques et al., 2020).

Antitrypanosomal Activity

Research has revealed that isopentyl caffeate displays antitrypanosomal activity against Trypanosoma brucei, a parasitic organism causing sleeping sickness. While it inhibits the activity of a major lysosomal cysteine protease in T. brucei, its antitrypanosomal activity is not attributed to this inhibition, suggesting other mechanisms are at play. This points to its potential as an antitrypanosomal agent (Steverding et al., 2016).

HIV Protease Inhibitory Activity

A study identified compounds, including isopentyl caffeate, with inhibitory activities towards HIV protease. Molecular docking and simulation showed that these compounds could bind to the active site of HIV protease. This suggests the potential use of isopentyl caffeate as a lead compound in developing HIV protease inhibitors (Wang et al., 2019).

Antimicrobial Activity

Isopentyl caffeate was identified as one of the active components in propolis with antimicrobial activity. It showed effectiveness against a range of Gram-positive and Gram-negative bacteria and fungi, suggesting its broad-spectrum antimicrobial properties (Kartal et al., 2003).

properties

Product Name

Isopentyl caffeate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-methylbutyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-6,9-10,15-16H,7-8H2,1-2H3/b6-4+

InChI Key

ARDWPGKUNNUACS-GQCTYLIASA-N

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC(=C(C=C1)O)O

synonyms

caffeic acid isopentyl ester
isopentyl caffeate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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